molecular formula C7H6ClNO3 B3416151 2-(Furan-2-yl)-2-methoxyiminoacetyl chloride CAS No. 64076-56-8

2-(Furan-2-yl)-2-methoxyiminoacetyl chloride

Cat. No. B3416151
CAS RN: 64076-56-8
M. Wt: 187.58 g/mol
InChI Key: HCJIHHSBMCGTGF-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)-2-methoxyiminoacetyl chloride” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you’re interested in has additional functional groups attached to the furan ring, including a methoxyimino group and an acetyl chloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “2-(Furan-2-yl)-2-methoxyiminoacetyl chloride” are not available in the sources retrieved .

Safety and Hazards

While specific safety and hazard information for “2-(Furan-2-yl)-2-methoxyiminoacetyl chloride” is not available, it’s generally important to avoid contact with skin and eyes when handling chemical compounds. Additionally, the formation of dust and aerosols should be avoided .

Future Directions

Furan derivatives have been identified as important platform chemicals, with potential applications in a variety of fields, including the production of fuels, plastics, and pharmaceuticals . The future research directions for “2-(Furan-2-yl)-2-methoxyiminoacetyl chloride” could involve exploring its potential applications in these areas.

properties

IUPAC Name

2-(furan-2-yl)-2-methoxyiminoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJIHHSBMCGTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277630
Record name α-(Methoxyimino)-2-furanacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Methoxyimino)-2-furanacetyl chloride

CAS RN

64076-56-8
Record name α-(Methoxyimino)-2-furanacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64076-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Methoxyimino)-2-furanacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-2-methoxyiminoacetyl chloride
Reactant of Route 2
2-(Furan-2-yl)-2-methoxyiminoacetyl chloride
Reactant of Route 3
2-(Furan-2-yl)-2-methoxyiminoacetyl chloride
Reactant of Route 4
2-(Furan-2-yl)-2-methoxyiminoacetyl chloride
Reactant of Route 5
2-(Furan-2-yl)-2-methoxyiminoacetyl chloride
Reactant of Route 6
2-(Furan-2-yl)-2-methoxyiminoacetyl chloride

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